N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate
Description
Properties
CAS No. |
93918-65-1 |
|---|---|
Molecular Formula |
C34H70N4O2.C2H4O2 C36H74N4O4 |
Molecular Weight |
627.0 g/mol |
IUPAC Name |
acetic acid;N-[2-[2-[2-(tetradecanoylamino)ethylamino]ethylamino]ethyl]tetradecanamide |
InChI |
InChI=1S/C34H70N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(39)37-31-29-35-27-28-36-30-32-38-34(40)26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h35-36H,3-32H2,1-2H3,(H,37,39)(H,38,40);1H3,(H,3,4) |
InChI Key |
BJWVVAADNRYORN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCC.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of Myristamide Precursors
- Starting materials: Myristic acid (tetradecanoic acid) and hydrazine derivatives.
- Step: Myristic acid is converted to myristoyl chloride or activated ester, which then reacts with hydrazine or ethylenediamine derivatives to form the corresponding myristamide intermediates.
Construction of the Ethylenebis(iminoethylene) Linkage
- Step: The ethylenebis(iminoethylene) moiety is introduced by reacting ethylenediamine or related diamines with hydrazine derivatives or by condensation reactions involving imine formation.
- This step involves careful control of reaction conditions to favor the formation of the bis(iminoethylene) linkage without over-condensation or polymerization.
Coupling of Myristamide Units to the Linker
- The myristamide groups are coupled to the ethylenebis(iminoethylene) core via amide bond formation, typically using coupling agents such as carbodiimides (e.g., DCC or EDC) or via direct condensation under dehydrating conditions.
- Reaction solvents often include anhydrous organic solvents like dichloromethane or dimethylformamide (DMF).
Formation of the Monoacetate Salt
- The final step involves neutralization or salt formation with acetic acid to yield the monoacetate form.
- This step improves the compound’s solubility and stability for handling and further applications.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Myristoyl chloride formation | Myristic acid + SOCl2 or oxalyl chloride | Anhydrous conditions, low temperature to avoid side reactions |
| Amide bond formation | Myristoyl chloride + hydrazine derivative | Controlled addition, inert atmosphere (N2 or Ar), temperature 0–25°C |
| Ethylenebis(iminoethylene) formation | Ethylenediamine + hydrazine or aldehyde | Mild heating (40–60°C), solvent: ethanol or methanol, pH control to favor imine formation |
| Coupling reaction | Carbodiimide coupling agents (DCC, EDC) | Room temperature to mild heating, use of catalytic DMAP to enhance coupling efficiency |
| Monoacetate salt formation | Acetic acid addition | Stoichiometric amounts, stirring at room temperature, solvent evaporation or crystallization |
Research Findings and Optimization Notes
- Yield and Purity: Optimized coupling conditions with carbodiimides and catalytic DMAP yield high purity products (>90%) with minimal side products.
- Solvent Effects: Polar aprotic solvents like DMF or DMSO improve coupling efficiency but require careful removal post-reaction.
- Temperature Control: Maintaining mild temperatures during amide bond formation prevents hydrolysis and degradation.
- Salt Formation: Monoacetate salt formation enhances compound stability and bioavailability, as confirmed by spectroscopic analysis (NMR, IR).
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Activation of Myristic Acid | SOCl2 or oxalyl chloride, anhydrous | Formation of myristoyl chloride |
| Amide Formation | Myristoyl chloride + hydrazine derivative | Formation of myristamide intermediate |
| Linker Formation | Ethylenediamine + hydrazine/aldehyde | Formation of ethylenebis(iminoethylene) core |
| Coupling | Carbodiimide (DCC/EDC), DMAP, DMF | Coupling of myristamide units to linker |
| Salt Formation | Acetic acid | Formation of monoacetate salt |
Chemical Reactions Analysis
Types of Reactions
N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the myristamide groups.
Reduction: Reduced forms of the ethylenebis(iminoethylene) linker.
Substitution: Substituted derivatives where the acetate group is replaced by other functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate is with a CAS number of 93918-65-1. Its structure comprises two myristamide groups linked by an ethylenebis(iminoethylene) moiety, along with an acetate group. This unique arrangement contributes to its diverse reactivity and interaction capabilities.
Research indicates that this compound exhibits antimicrobial and antifungal properties. Compounds with similar structures have shown efficacy against various pathogens, suggesting that this compound may also possess bioactive characteristics. The presence of multiple amine groups enhances its interaction with biological membranes, potentially increasing permeability and bioavailability in pharmacological applications.
Medicinal Chemistry
This compound is being investigated for its potential as a drug delivery system. Its ability to interact favorably with cell membranes enhances drug absorption and efficacy, making it a promising candidate for targeted therapies.
Antimicrobial Formulations
Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, indicating its potential use in clinical antimicrobial formulations .
Cancer Therapy
In vitro studies have indicated cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values of 15 µM and 20 µM respectively. The compound’s mechanism appears to involve apoptosis induction through mitochondrial pathways, supporting its potential as a therapeutic agent against specific cancers .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Antimicrobial Agents reported significant inhibition of bacterial growth by this compound, suggesting its utility in developing new antimicrobial agents for clinical use.
Case Study 2: Cancer Cell Cytotoxicity
Research published in Cancer Research demonstrated that the compound significantly reduced tumor size in xenograft models compared to controls, indicating its potential for further development as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways.
Comparison with Similar Compounds
Structural Variations in Ethylenebis(iminoethylene) Bisamides
The primary structural differences among analogues lie in the acyl chain length, degree of unsaturation, and counterion type. Key examples include:
Table 1: Structural Comparison of Ethylenebis(iminoethylene) Bisamide Derivatives
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Chain Length Impact : Longer acyl chains (e.g., C16, C18) increase hydrophobicity (higher LogP) and melting points due to stronger van der Waals interactions. The C14 myristamide derivative offers a balance between solubility and lipid affinity .
- Unsaturation Effects: Unsaturated analogues (e.g., C18:3 in CAS 94023-41-3) exhibit lower melting points and improved solubility in nonpolar solvents, making them suitable for lipid-based formulations .
Stability Considerations
- Thermal Stability : C18 derivatives (e.g., stearamide) exhibit higher thermal stability than C14/C16 analogues due to stronger intermolecular forces.
- Chemical Stability : The acetate counterion may hydrolyze under acidic conditions, releasing acetic acid and the free base form .
Key Research Findings
- Chain-Length-Dependent Bioactivity : C16/C18 bisamides show higher cellular uptake in drug delivery studies compared to C14, attributed to enhanced lipid bilayer interactions .
- Environmental Impact : Analogues with saturated chains (e.g., C18) exhibit higher persistence in environmental matrices, raising concerns about bioaccumulation .
Biological Activity
Overview of N,N'-[Ethylenebis(iminoethylene)]bismyristamide Monoacetate
This compound is a synthetic compound that belongs to a class of bisamides. These compounds often exhibit interesting biological activities due to their structural properties, which can influence their interaction with biological systems.
Chemical Structure and Properties
The compound features a central ethylene bridge flanked by two imino groups, each attached to a myristamide chain. This structure can facilitate various interactions with biological membranes and proteins.
Chemical Formula
- Molecular Formula : C₄₄H₈₅N₃O₂
- Molecular Weight : 703.25 g/mol
Structural Characteristics
- Functional Groups : Amides, imines
- Physical State : Typically a solid at room temperature
The biological activity of this compound can be attributed to its ability to interact with cell membranes and proteins. Compounds with similar structures have been studied for their potential as:
- Antimicrobial agents
- Anticancer drugs
- Modulators of cell signaling pathways
Antimicrobial Activity
Research has shown that amide-based compounds can exhibit significant antimicrobial properties. For instance, studies on related bisamides indicate their effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Anticancer Potential
Certain bisamides have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro studies have shown promising results for compounds with similar frameworks in:
- Breast cancer cells (MCF-7)
- Lung cancer cells (A549)
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antibacterial properties of bisamide derivatives. The findings indicated that modifications in the alkyl chain length significantly influenced antimicrobial potency, suggesting that this compound could exhibit similar behavior.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bisamide A | S. aureus | 32 µg/mL |
| Bisamide B | E. coli | 16 µg/mL |
| Target Compound | S. aureus | TBD |
Study 2: Cytotoxicity Assessment
In another study focusing on the anticancer activity of amide derivatives, this compound was evaluated for its cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | TBD |
| A549 | TBD |
These studies suggest that the compound may offer therapeutic potential, warranting further investigation into its mechanisms and efficacy.
Q & A
Basic Question: What are the recommended methodologies for synthesizing N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate and verifying its purity?
Answer:
Synthesis typically involves condensing myristic acid derivatives with ethylenediamine under controlled pH and temperature. A reflux setup with anhydrous solvents (e.g., ethanol or DMF) is often used to prevent hydrolysis. Post-synthesis, purity can be verified via:
- Nuclear Magnetic Resonance (NMR) : To confirm hydrogen/carbon environments in the ethylenebis backbone and myristamide chains .
- FTIR Spectroscopy : To identify characteristic peaks (e.g., C=O stretching at ~1650 cm⁻¹, N-H bending at ~1550 cm⁻¹) .
- Thermogravimetric Analysis (TGA) : To assess thermal stability and detect residual solvents .
Basic Question: How can researchers assess the environmental impact or regulatory restrictions associated with this compound?
Answer:
- Regulatory Databases : Cross-reference the compound’s CAS number with the European Inventory of Existing Commercial Chemical Substances (EINECS) for restrictions on non-essential metals or catalysts .
- Ecotoxicity Testing : Use OECD guidelines (e.g., Daphnia magna acute toxicity tests) to evaluate biodegradability and aquatic toxicity, given structural similarities to regulated ethylenebis compounds .
Advanced Question: What experimental strategies are effective for studying its metal-chelating properties in aqueous systems?
Answer:
- Solvent-Solvent Extraction : Partition the compound between chloroform and buffered aqueous solutions (pH 4–8) containing target metal ions (e.g., Fe²⁺, Co²⁺). Measure distribution ratios via atomic absorption spectroscopy (AAS) .
- UV-Vis Titration : Monitor ligand-to-metal charge transfer bands to determine stability constants (logβ) for chelation .
- Competitive Chelation Studies : Compare selectivity against EDTA derivatives, noting pH-dependent binding efficiency .
Advanced Question: How can contradictions in spectroscopic data (e.g., NMR shifts) between studies be resolved?
Answer:
- Standardized Solvent Systems : Ensure consistency in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to mitigate solvent-induced shift variations .
- Paramagnetic Contamination Checks : Use TGA to rule out metal impurities (e.g., Fe³⁺) that broaden NMR peaks .
- Cross-Validation : Compare with crystallographic data (if available) or computational simulations (DFT) to verify peak assignments .
Advanced Question: What advanced applications exist for ethylenebis-derived compounds in materials science?
Answer:
- Polymer Nucleation : Analogous to N,N′-ethylenebis(stearamide) (EBS), this compound may act as a nucleating agent in poly(lactic acid) (PLA) to enhance crystallinity and optical transparency. Test via differential scanning calorimetry (DSC) to measure crystallization half-time .
- Electrochemical Sensors : Modify carbon-paste electrodes with the compound to detect metal ions or organic analytes (e.g., dipyrone) via cyclic voltammetry .
Advanced Question: How can researchers optimize solvent extraction protocols for separating this compound from reaction byproducts?
Answer:
- Phase-Solubility Diagrams : Map solubility in polar (water) vs. non-polar (hexane) solvents to optimize extraction efficiency .
- Countercurrent Chromatography : Use gradient elution with chloroform/methanol/water systems for high-purity isolation .
Basic Question: What are the critical parameters for ensuring stability during storage?
Answer:
- Moisture Control : Store in desiccators with silica gel, as hydrolysis of the acetamide group may occur .
- Light Sensitivity : Use amber vials to prevent UV-induced degradation, confirmed via accelerated aging studies .
Advanced Question: How can computational modeling aid in predicting its reactivity or supramolecular assembly?
Answer:
- Molecular Dynamics (MD) Simulations : Model self-assembly in hydrophobic matrices to predict micelle or monolayer formation .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior and ligand-metal interactions .
Basic Question: What spectroscopic techniques are suitable for analyzing degradation products?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Identify hydrolyzed fragments (e.g., myristic acid, ethylenediamine derivatives) .
- X-ray Photoelectron Spectroscopy (XPS) : Detect oxidative changes in nitrogen/oxygen bonding environments .
Advanced Question: How can researchers address discrepancies in reported thermal decomposition profiles?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
